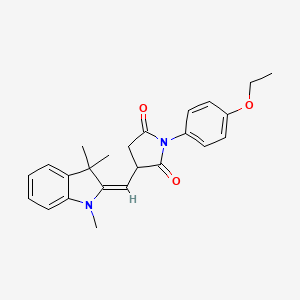

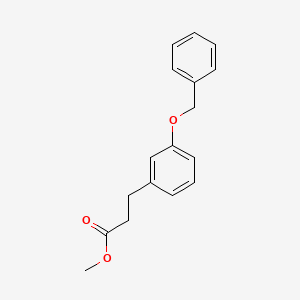

![molecular formula C14H12N4O3 B2634090 N-(2-(4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)乙基)呋喃-3-甲酰胺 CAS No. 2034325-50-1](/img/structure/B2634090.png)

N-(2-(4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)乙基)呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide” is a compound that contains a 1,2,3-triazine unit . This unit is part of a larger class of compounds known as triazolo-triazines, which are nitrogen-rich compounds that have gained significant interest due to their performance properties .

Synthesis Analysis

The synthesis of 1,2,3-triazines can be achieved through various methods. One such method involves the conversion of readily accessible (Z)-4-aryl-2,4-diazido-2-alkenoates to 6-aryl-1,2,3-triazine-4-carboxylate esters under mildly basic conditions . Another method involves a novel Hofmann-type rearrangement .Molecular Structure Analysis

The molecular structure of “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide” is characterized by a fused triazole and triazine framework . This structure provides the molecule with a high nitrogen content, contributing to its high-energy storage and density .Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazines are diverse. For instance, a concerted SNAr reaction of 5-bromo-1,2,3-triazines can provide 5-aryloxy-1,2,3-triazines . Additionally, 1,2,3-triazine 1-oxides can be formed by the addition of tert-butyl nitrite to the vinylogous position of vinyl diazo compounds .Physical And Chemical Properties Analysis

Triazolo-triazine derivatives exhibit positive energy content and densities subject to the fused triazole and triazine framework and various functional groups . The designed compounds with –NHNO2, –ONO2, and –NO2 functional groups possess high detonation velocities, pressures, Gurney velocities, and power index .科学研究应用

反应性和结构分析

- Ledenyova 等人(2018 年)研究了相关化合物的反应,注意到类似结构中的 ANRORC 重排和 N-甲酰化。他们通过 X 射线分析确认了生成物的结构,突出了这些化合物可以经历的复杂反应 (I. V. Ledenyova 等人,2018 年).

光降解研究

- Abdou 等人(1987 年)对结构类似的化合物毒死蜱进行的研究,深入了解了其在不同溶液中的光降解。该研究分离和表征了各种光产物,加深了人们对该化合物在光照下的稳定性 (W. M. Abdou 等人,1987 年) 的理解。

抗菌、抗脲酶和抗氧化活性

- Sokmen 等人(2014 年)的一项研究探讨了类似化合物的衍生物的抗菌、抗脲酶和抗氧化特性。他们的研究表明有效的抗脲酶和抗氧化活性,表明潜在的生物医学应用 (B. B. Sokmen 等人,2014 年)。

稠合杂环的合成

- Ergun 等人(2014 年)报道了新化合物的合成,包括类似于您感兴趣的化合物的衍生物。他们基于实验和计算结果提出了一个机制,有助于理解这些化合物的合成途径 (Merve Ergun 等人,2014 年)。

抗菌活性

- Başoğlu 等人(2013 年)合成了新的衍生物并评估了它们的抗菌活性。这项研究提供了将此类化合物用于对抗微生物感染的潜在用途的见解 (Serap Başoğlu 等人,2013 年)。

晶体结构和氢键相互作用

- Zhao 和 Zhou(2009 年)研究了具有类似组分的分子晶体结构,强调了分子间氢键的作用。这项研究有助于理解这些化合物的分子相互作用和稳定性 (裴良赵和中振周,2009 年)。

未来方向

The future directions for “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide” and similar compounds could involve further exploration of their energetic properties. Based on high nitrogen and energy content, performance parameters, and sensitivity data, these compounds show high potential to be used as energetic materials .

作用机制

Target of Action

The primary targets of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter for memory and cognition .

Mode of Action

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide interacts with its targets, AChE and BuChE, by inhibiting their activity . This compound exhibits excellent inhibition against BuChE and moderate inhibitory activity toward AChE . For example, one of the derivatives of this compound exhibited about 49-fold higher inhibitory activity than donepezil, a standard cholinesterase inhibitor . This compound inhibits BuChE via a mixed-type inhibition mode .

Biochemical Pathways

The inhibition of AChE and BuChE by N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide affects the cholinergic pathway . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can potentially alleviate the symptoms of diseases like Alzheimer’s, where there is a deficiency of acetylcholine .

Result of Action

The molecular and cellular effects of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide’s action primarily involve the enhancement of cholinergic transmission . By inhibiting AChE and BuChE, this compound increases the concentration of acetylcholine in the synaptic cleft, which can potentially improve cognitive function in conditions like Alzheimer’s disease .

属性

IUPAC Name |

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c19-13(10-5-8-21-9-10)15-6-7-18-14(20)11-3-1-2-4-12(11)16-17-18/h1-5,8-9H,6-7H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRVMIHYGWPSED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

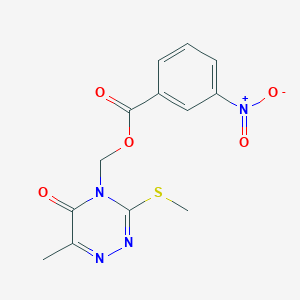

![N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2634010.png)

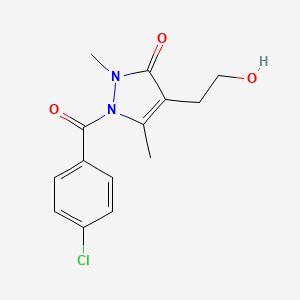

![3-[(5-chloro-2-methoxyphenyl)amino]-N-(cyanomethyl)-N-cyclopropylpropanamide](/img/structure/B2634011.png)

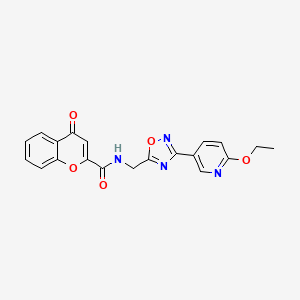

![N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2634015.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2634016.png)

![ethyl [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2634017.png)

![8-{[4-(Propan-2-yl)phenyl]methyl}-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2634026.png)

![1-ethyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2634027.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine](/img/structure/B2634028.png)